molecular formula C21H14N2O4S2 B2390355 (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(3-acetylphenyl)-2-thioxothiazolidin-4-one CAS No. 868142-24-9

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(3-acetylphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2390355
CAS No.: 868142-24-9
M. Wt: 422.47
InChI Key: JEVWEOLZCPXLEA-ZCXUNETKSA-N
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Description

The compound (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(3-acetylphenyl)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by two acetyl substituents: one on the 2-oxoindolin moiety and another on the 3-phenyl group. Its Z-configuration at the exocyclic double bond and the presence of the thioxo group at position 2 are critical for its structural and electronic properties. This compound shares a core scaffold with rhodanine derivatives, which are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Properties

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(3-acetylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S2/c1-11(24)13-6-5-7-14(10-13)23-20(27)18(29-21(23)28)17-15-8-3-4-9-16(15)22(12(2)25)19(17)26/h3-10H,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVWEOLZCPXLEA-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(3-acetylphenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing from recent studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

It features a thiazolidinone ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the thiazolidinone core through the reaction of thioamide with appropriate carbonyl compounds.
  • Introduction of the indoline and phenyl groups via condensation reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study reported that it significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
PC-312Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Anti-inflammatory Effects

In vitro studies suggest that this compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • In Vivo Studies on Tumor Growth Inhibition
    • A study evaluated the effects of this compound on tumor growth in a xenograft mouse model. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, confirming its potential as an anticancer agent.
  • Synergistic Effects with Conventional Antibiotics
    • Research has indicated that combining this compound with conventional antibiotics enhances their efficacy against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiazolidin-4-one derivatives exhibit diverse bioactivities depending on substituents at positions 3 and 3. Below is a comparative analysis of structurally related compounds:

Compound Structure Key Substituents Bioactivity Key Findings Reference
(Z)-5-(1-Methyl-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one (5f) Phenylacetic acid substituent Antifungal Phenylacetic acid enhances antifungal activity. Replacement with propionic acid (4d) reduces activity, while butyric acid (4h) further diminishes efficacy.
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 3-Hydroxyphenyl and methylindole Antibacterial/Antifungal Lead compound for antibacterial/antifungal development. Methoxy or hydroxyl groups on the indole ring improve activity.
(Z)-3-(Benzo[d]thiazol-2-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (A5) 4-Hydroxy-3-methoxybenzylidene, benzothiazole α-Amylase/α-Glucosidase Inhibition High inhibitory activity due to electron-donating groups (e.g., -OH, -OCH₃) on the benzylidene ring.
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one Chloro-indolin, iminomethylphenol Broad-spectrum bioactivity Chloro substituent enhances electrophilicity, improving interaction with biological targets.
(Z)-5-(4-Methoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one (3f) Morpholinoethyl, 4-methoxybenzylidene Aldose Reductase Inhibition Bulky morpholino group improves enzyme binding via hydrogen bonding.
Target Compound 1-Acetyl-2-oxoindolin-3-ylidene, 3-acetylphenyl Under investigation Acetyl groups may reduce polarity compared to hydroxyl/methoxy analogs, potentially affecting solubility and membrane permeability. N/A

Physicochemical Properties

  • Solubility : Hydroxyl and methoxy substituents (e.g., in A5 and 5b) increase polarity and aqueous solubility compared to acetylated analogs. The target compound’s acetyl groups may reduce solubility but improve lipid membrane penetration.
  • Melting Points : Acetylated derivatives generally exhibit higher melting points (e.g., 217–219°C for 3d ) than hydroxylated analogs (e.g., 144°C for 5-(3-methoxy-4-hydroxybenzylidene) derivatives ).

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